

# Paxalisib molecular target inhibition profile

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## Compound Focus: Paxalisib

CAS No.: 1382979-44-3

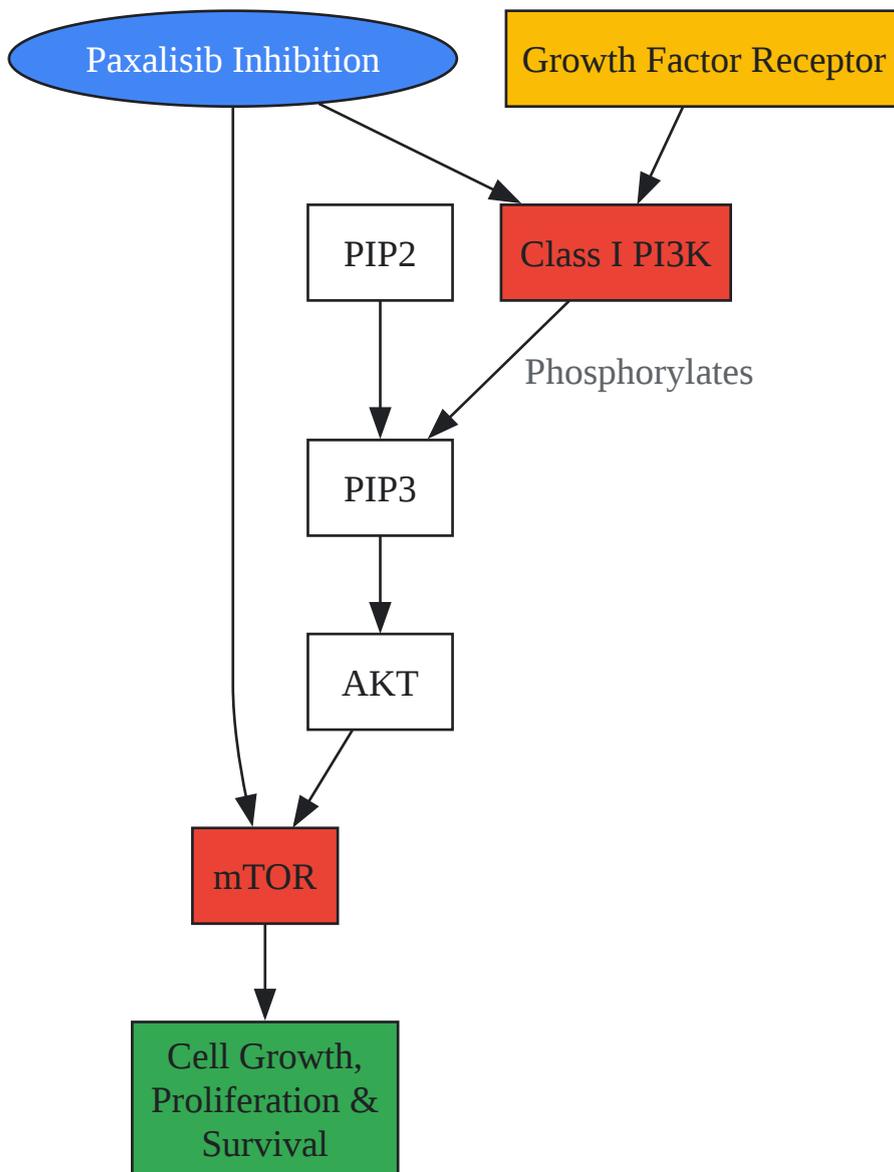
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## Molecular Targets and Mechanism of Action

**Paxalisib** primarily acts on the **PI3K/AKT/mTOR pathway**, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer and other diseases [1] [2] [3].

The diagram below illustrates the core signaling pathway targeted by **Paxalisib** and its site of action:



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**Paxalisib** achieves its therapeutic effect by simultaneously inhibiting PI3K and mTOR, key nodes in this pro-growth signaling pathway [1] [4] [5].

**Table: Primary Molecular Targets of Paxalisib**

Target	Gene Symbol(s)	Description of Inhibition
<b>Class I PI3K</b>	PIK3CG (among others) [5]	Inhibits phosphorylation of PIP2 to PIP3, preventing membrane recruitment and activation of downstream effectors like AKT [5].

Target	Gene Symbol(s)	Description of Inhibition
mTOR	MTOR	Directly inhibits the serine/threonine-protein kinase mTOR, a master regulator of cell growth and proliferation, downstream of PI3K/AKT signaling [4].

## Key Experimental Evidence & Research Context

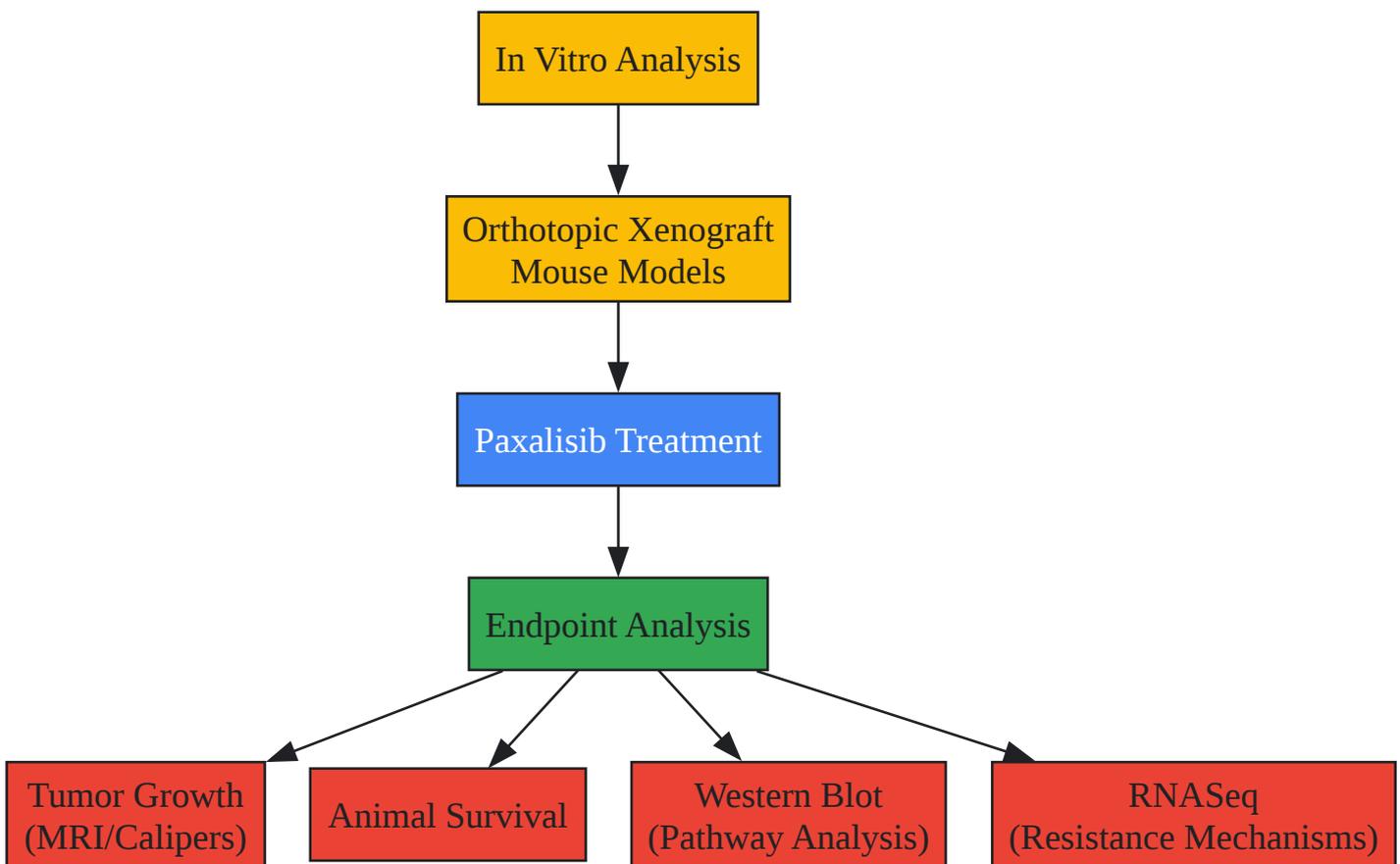
Preclinical and clinical studies provide evidence of **Paxalisib**'s target engagement and downstream biological effects.

**Table: Summary of Key Experimental Findings for Paxalisib**

Study Model	Key Findings on Mechanism & Efficacy	Research Context
<b>Glioblastoma (GBM) Patients</b>	Phase 2 study showed sustained PFS of 8.5 months in newly diagnosed GBM with unmethylated MGMT promoter [1].	Clinical evidence of anti-tumor activity in a hard-to-treat brain cancer, supported by its brain-penetrant property [1] [6].
<b>AT/RT Pediatric Tumor Models</b>	Paxalisib slowed tumor growth and extended median survival from 40 to 54 days (p=0.001) [2].	Confirmed strong activation of the PI3K-AKT-mTOR pathway in ATRT and validated it as a therapeutic target [2].
<b>Triple-Negative Breast Cancer (TNBC)</b>	An 86% reduction in tumor burden observed in a metastatic TNBC patient when combined with immunotherapy/chemotherapy [7].	Suggests paxalisib may enhance efficacy of immunotherapy, with ongoing Phase 1b trials investigating this combination [7].
<b>Parkinson's Disease Models</b>	Proposed study to test hypothesis that paxalisib can modify disease progression by targeting PI3K pathway in neurons [3].	An example of potential drug repurposing beyond oncology, based on shared pathway dysregulation [3].

Research into **Paxalisib** has also revealed important insights into **mechanisms of resistance**, such as reflexive activation of the MAPK pathway observed in ATRT models following PI3K/mTOR inhibition. This finding provides a rationale for **combination therapy**, demonstrated by synergistic reduction of tumor growth when **Paxalisib** is paired with the MEK inhibitor Mirdametinib [2].

The following diagram summarizes the experimental workflow used to establish **Paxalisib**'s efficacy and mechanism of action in preclinical studies:



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## Research Applications and Considerations

- **Primary Indications:** The main research focus is aggressive CNS cancers (glioblastoma, brain metastases, DIPG/DMG, ATRT) due to high brain penetration [1] [4] [6]. Investigations are expanding to other solid tumors like TNBC and NHL [4] [7].

- **Combination Strategies:** Consider co-targeting compensatory pathways like MAPK to overcome resistance [2]. Synergy with immunotherapy is another promising area [7].
- **Key Property for CNS Research:** Its ability to cross the blood-brain barrier (brain/plasma ratio ~1.0) is a critical advantage for investigating brain cancers and neurological disorders [1] [3].

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